
4-(N-Boc-piperidin-4-yl)pyrimidine
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Overview
Description
4-(N-Boc-piperidin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 4-position with an N-Boc-protected piperidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective amine group, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical intermediate synthesis . This compound is valued for its role in medicinal chemistry, where the Boc group can be selectively removed under acidic conditions to reveal a reactive amine for further functionalization. Its molecular weight is 200.28 g/mol (C₁₀H₂₀N₂O₂), with a melting point of 162–166 °C .
Preparation Methods
The synthesis of 1-PIPERIDINECARBOXYLICACID,4-(4-PYRIMIDINYL)-,1,1-DIMETHYLETHYLESTER typically involves the reaction of piperidinecarboxylic acid with pyrimidine derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-PIPERIDINECARBOXYLICACID,4-(4-PYRIMIDINYL)-,1,1-DIMETHYLETHYLESTER undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate
4-(N-Boc-piperidin-4-yl)pyrimidine is primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents. It has shown potential in developing novel analgesics and antidepressants, playing a crucial role in addressing neurological disorders. The compound's structural properties enable modifications that enhance the pharmacological profiles of resulting drugs, particularly those targeting the central nervous system .
Case Study: Muscarinic Receptor Antagonists
Research indicates that derivatives of this compound can act as muscarinic M3 receptor antagonists. These compounds are being explored for their therapeutic potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and urinary disorders . This highlights the compound's versatility in addressing multiple health conditions through targeted drug design.
Neuroscience Research
Receptor Interaction Studies
The compound is instrumental in neuroscience research for studying receptor interactions within the central nervous system. By facilitating the exploration of drug-receptor dynamics, it aids researchers in developing treatments for various neurological disorders, including depression and anxiety .
Drug Design
Targeted Drug Delivery Systems
The unique structural characteristics of this compound allow for modifications that can enhance drug delivery systems. Researchers are investigating its potential to improve the efficacy of therapeutic agents through targeted delivery mechanisms, which may lead to better patient outcomes and reduced side effects .
Biochemical Assays
Evaluation of Biological Activity
This compound is widely employed in biochemical assays to evaluate the biological activity of new compounds. It helps researchers identify potential drug candidates by providing insights into their efficacy and safety profiles, thus streamlining the drug development process .
Material Science Applications
Development of Advanced Materials
Beyond pharmaceuticals, this compound has applications in material science. It can be utilized in developing polymers and materials with specific properties, contributing to advancements in drug delivery technologies and other industrial applications .
Data Table: Summary of Applications
Application Area | Description | Example Use Cases |
---|---|---|
Pharmaceutical Development | Key intermediate for synthesizing drugs targeting CNS disorders | Analgesics, antidepressants |
Neuroscience Research | Studies receptor interactions to develop treatments for neurological disorders | Research on depression and anxiety treatments |
Drug Design | Modifications enhance targeted drug delivery systems | Improved efficacy and reduced side effects |
Biochemical Assays | Evaluates biological activity of new compounds | Identifying potential drug candidates |
Material Science | Development of polymers with specific properties | Advancements in drug delivery technologies |
Mechanism of Action
The mechanism of action of 1-PIPERIDINECARBOXYLICACID,4-(4-PYRIMIDINYL)-,1,1-DIMETHYLETHYLESTER involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Piperidine/Pyrimidine Motifs
4-(N-Boc-amino)piperidine Derivatives
- N-Boc-4-methyl-4-hydroxypiperidine: This derivative replaces the pyrimidine ring with a hydroxyl and methyl group on the piperidine ring. The Boc group remains intact, but the absence of the pyrimidine moiety limits its utility in cross-coupling reactions relevant to drug discovery. Its molecular weight is 215.29 g/mol (C₁₁H₂₁NO₃) .
- Fmoc-L-Gly(N-Boc-piperidin-4-yl)-OH : This peptide-building block incorporates the N-Boc-piperidinyl group into a glycine residue. Unlike 4-(N-Boc-piperidin-4-yl)pyrimidine, it is tailored for solid-phase peptide synthesis, leveraging the Boc group for orthogonal protection strategies .
Pyrimidine Derivatives with Piperidine Substituents
- N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine: Features an unprotected amine on the piperidine ring and an allyl group on the pyrimidine. The lack of Boc protection simplifies synthesis but reduces stability during acidic/basic reactions. Molecular weight: 233.31 g/mol .
- 4-(4-Fluorophenyl)-4-hydroxypiperidine: A fluorophenyl-substituted analogue lacking the pyrimidine ring.
Electronic and Functional Group Comparisons
Key Observations :
- Boc Group Impact: The Boc group in this compound enhances stability during synthesis compared to unprotected amines (e.g., N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine) but requires acidic deprotection for further reactivity .
- Substituent Effects : Fluorophenyl or pyridyl groups (e.g., 4-(4-fluorophenyl)-4-hydroxypiperidine , 4-(2-pyridyl)pyrimidine ) alter electronic properties and binding affinities, making them suitable for specific therapeutic or coordination chemistry applications.
Stability and Reactivity
- Acid Sensitivity : The Boc group in this compound is cleavable with trifluoroacetic acid (TFA), whereas compounds like 4-(4-fluorophenyl)-4-hydroxypiperidine lack this controlled reactivity.
- Thermal Stability : The melting point of this compound (162–166 °C) is higher than that of 4-(2-pyridyl)pyrimidine (75–78 °C) , indicating greater crystalline stability.
Biological Activity
Structural Characteristics
The compound features:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Piperidine Moiety : A six-membered saturated ring containing one nitrogen atom.
- N-Boc Protection : A common protecting group used in organic synthesis to shield amines.
Potential Biological Activities
While direct studies on the biological activity of 4-(N-Boc-piperidin-4-yl)pyrimidine are scarce, related compounds exhibit significant pharmacological properties. The following activities have been noted in similar piperidine and pyrimidine derivatives:
- Antifungal Activity : Compounds with piperidine and pyrimidine structures have demonstrated antifungal properties, suggesting potential for this compound in treating fungal infections .
- Antiprotozoal Properties : Derivatives of these structures have shown efficacy against protozoan parasites .
- Antibacterial Activity : Piperidine derivatives are often evaluated for their antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
Case Studies
- Enzymatic Activity : A study evaluated various piperidine derivatives for their ability to inhibit coactivator-associated arginine methyltransferase 1, which is relevant in hormone-dependent tumors like prostate cancer. The results indicated that modifications to the piperidine structure could enhance inhibitory potency .
- Antioxidant and Antibacterial Properties : Research on carbohydrate derivatives of piperidin-4-one revealed significant antioxidant and antibacterial activities, suggesting that structural modifications could lead to enhanced bioactivity .
- Pharmacological Screening : Compounds bearing the piperidine nucleus were screened for various pharmacological activities, including hypoglycemic effects and potential applications in treating cocaine addiction .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure | Biological Activity | IC50 Values |
---|---|---|---|
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Pyrrolo group | Antitumor | 0.058 μM |
N-Boc-4-amino-pyridine | Lacks piperidine | Antimicrobial | Moderate activity |
N-Boc-piperidine | Simple piperidine | Precursor for derivatives | Varies |
Properties
IUPAC Name |
tert-butyl 4-pyrimidin-4-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-5-11(6-9-17)12-4-7-15-10-16-12/h4,7,10-11H,5-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAJLVHNOQNURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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